molecular formula C20H15F3N2O4 B7744980 4-{[3-(Ethoxycarbonyl)-8-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid

4-{[3-(Ethoxycarbonyl)-8-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid

Cat. No.: B7744980
M. Wt: 404.3 g/mol
InChI Key: FZSIVYBMMOPKRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(Ethoxycarbonyl)-8-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid is a quinoline-based derivative featuring a benzoic acid core linked via an amino group to a quinoline scaffold. The quinoline moiety is substituted with an ethoxycarbonyl group at position 3 and a trifluoromethyl (CF₃) group at position 7. This structure combines lipophilic (CF₃) and polar (carboxylic acid) functionalities, making it a candidate for applications in medicinal chemistry, particularly in antimicrobial or anticancer research. The ethoxycarbonyl group may act as a prodrug moiety, enhancing bioavailability through esterase-mediated hydrolysis to the free carboxylic acid in vivo .

Properties

IUPAC Name

4-[[3-ethoxycarbonyl-8-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O4/c1-2-29-19(28)14-10-24-17-13(4-3-5-15(17)20(21,22)23)16(14)25-12-8-6-11(7-9-12)18(26)27/h3-10H,2H2,1H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSIVYBMMOPKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)C(=O)O)C=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Ethoxycarbonyl)-8-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Ethoxycarbonyl)-8-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[3-(Ethoxycarbonyl)-8-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[3-(Ethoxycarbonyl)-8-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects. The trifluoromethyl group enhances its binding affinity and specificity to these targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoline Core

4-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid
  • Structure : Replaces the ethoxycarbonyl (position 3) and CF₃ (position 8) with methoxy (position 8) and chloro (position 5).
  • Methoxy at position 8 reduces lipophilicity compared to CF₃, which may lower membrane permeability but improve solubility.
  • Synthesis: Prepared via coupling of 5-chloro-8-methoxyquinoline-4-amine with 4-aminobenzoic acid under mild acidic conditions .
2-{[8-(Trifluoromethyl)quinolin-4-yl]amino}benzoic acid
  • Structure: Positions the amino group on benzoic acid at position 2 instead of 3.
  • Impact :
    • Steric hindrance at position 2 may reduce binding affinity to biological targets compared to the para-substituted analog.
    • Retains the CF₃ group, preserving metabolic stability and lipophilicity .

Heterocyclic Core Modifications

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid
  • Structure: Replaces quinoline with a pyrimidine ring.
  • The CF₃ group maintains lipophilicity, but the lack of a fused benzene ring (vs.
Ethyl 10-cyclopropyl-5-fluoro-7-oxo-3-(aryldiazenyl)-pyrido[2,3-f]quinoxaline-8-carboxylate
  • Structure: Features a fused quinoxaline-pyridine core with a cyclopropyl group and fluorine substituents.
  • Impact: The fluorine atom enhances electronegativity, improving hydrogen-bonding interactions.

Functional Group Replacements

4-Trifluoromethyl-N-(quinolin-8-yl)benzamide
  • Structure : Replaces benzoic acid with a benzamide group.
  • Impact :
    • The amide group improves metabolic stability compared to the ester (ethoxycarbonyl) but may reduce cellular uptake due to decreased lipophilicity.
    • Retains CF₃, preserving hydrophobic interactions .

Biological Activity

4-{[3-(Ethoxycarbonyl)-8-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid is a synthetic compound notable for its complex structure and potential biological activities. Its unique chemical properties, derived from the ethoxycarbonyl and trifluoromethyl groups, have made it a subject of interest in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents.

Chemical Structure

The molecular formula of this compound is C20H15F3N2O4C_{20}H_{15}F_3N_2O_4, with a molecular weight of 404.34 g/mol. The structural characteristics include:

  • Quinoline moiety : A bicyclic structure that is often associated with various biological activities.
  • Trifluoromethyl group : Known to enhance biological activity through increased lipophilicity and metabolic stability.
  • Ethoxycarbonyl group : Contributes to the compound's solubility and reactivity.

The biological activity of 4-{[3-(Ethoxycarbonyl)-8-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid is primarily attributed to its interaction with specific molecular targets, particularly enzymes involved in cell signaling pathways. Notably, it may inhibit kinases that play crucial roles in cancer cell proliferation and survival.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
  • Cancer Cell Growth Inhibition : Studies indicate that derivatives of quinoline compounds exhibit anti-proliferative effects against various cancer cell lines, including MCF-7 and A549 cells .

Biological Activity Studies

Numerous studies have evaluated the biological activity of quinoline derivatives, including our compound of interest. Below are summarized findings from relevant research:

Study FocusFindings
Anti-Cancer Activity The compound demonstrated significant inhibition of cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
Anti-Inflammatory Effects It exhibited potent inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages, indicating its potential as an anti-inflammatory agent .
Fluorescent Probes Investigated for use as fluorescent probes due to its unique photophysical properties, enhancing its applicability in biological imaging.

Case Studies

  • In Vitro Studies on Cancer Cells :
    • A study evaluating various quinoline derivatives found that those with trifluoromethyl substitutions displayed enhanced anti-proliferative effects against multiple cancer cell lines. The mechanism was linked to the inhibition of sirtuins and other signaling pathways associated with cancer progression .
  • Inflammation Models :
    • In models of inflammation, the compound was shown to inhibit COX-2 expression significantly. This suggests its potential utility in treating inflammatory diseases through modulation of the prostaglandin synthesis pathway .

Comparison with Similar Compounds

The biological activity of 4-{[3-(Ethoxycarbonyl)-8-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid can be contrasted with other similar compounds:

CompoundStructural DifferencesBiological Activity
4-{[3-(Methoxycarbonyl)-8-(trifluoromethyl)quinolin-4-yl]amino}benzoic acidMethoxy vs Ethoxy groupSimilar anti-cancer properties but less potent due to reduced lipophilicity
4-{[3-(Ethoxycarbonyl)-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acidTrifluoromethyl position changeAltered binding affinity impacting efficacy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.